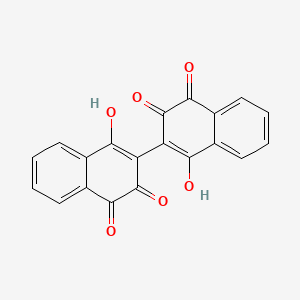

BI-Lawsone

Vue d'ensemble

Description

BI-Lawsone: 2-hydroxy-1,4-naphthoquinone , is a naturally occurring organic compound primarily found in the leaves of the henna plant (Lawsonia inermis). It is a red-orange dye that has been used for thousands of years in hair and skin coloring. The compound is known for its strong staining properties, which result from its chemical interaction with keratin in skin and hair .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: BI-Lawsone can be synthesized through various methods, including the oxidation of naphthoquinones, 1- or 2-naphthols, dihydroxy naphthalenes, aminonaphthols, and tetralones . One common method involves the oxidation of 2-hydroxy-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the henna plant. The process includes extraction with an alkaline solution, followed by column filtration using macroporous adsorption resin, rinsing with ethanol to remove impurities, and finally, freeze-drying to isolate the this compound powder .

Analyse Des Réactions Chimiques

Types of Reactions: BI-Lawsone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with primary amino acids through a Michael addition reaction, resulting in strong permanent stains .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products: The major products formed from these reactions include various biologically active compounds and materials with intriguing properties, such as anticancer agents and antimicrobial agents .

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells (DSSCs)

Overview:

Bilawsone has shown promise as a natural sensitizer in dye-sensitized solar cells. Its optoelectronic properties make it suitable for enhancing energy conversion efficiency.

Key Findings:

- Optoelectronic Properties: Theoretical studies using density functional theory have indicated that bilawsone exhibits significant light absorption capabilities in the visible spectrum, with maximum wavelengths observed between 350-448 nm .

- Performance in DSSCs: Experimental measurements demonstrated that DSSCs sensitized with bilawsone achieved a power conversion efficiency of 1.7%, compared to 0.6% for lawsone alone. This suggests that bilawsone can enhance the performance of solar cells significantly .

| Property | Lawsone | Bilawsone |

|---|---|---|

| Maximum Absorption Wavelength | 340 nm | 350-448 nm |

| Power Conversion Efficiency | 0.6% | 1.7% |

Anticancer Applications

Overview:

Bilawsone has been investigated for its anticancer properties, particularly its ability to induce apoptosis and inhibit cell proliferation.

Case Studies:

- Cell Line Studies: Research has shown that bilawsone can inhibit abnormal crypt formation in colon cancer models without impairing tumor pathogenesis. It reduces cyclin B1 and cyclin-dependent kinase-1 expressions, leading to decreased cell proliferation .

- Nanoparticle Formulations: Bilawsone nanoparticles have been developed to enhance cellular uptake and targeted delivery in cancer therapy, showing significant potential in combination therapies for cancer treatment .

| Cancer Type | Effect of Bilawsone |

|---|---|

| Colon Cancer | Inhibits proliferation; reduces adenomas |

| Glioblastoma | Affects cell viability and mitochondrial function |

Antimicrobial Properties

Overview:

Bilawsone also exhibits significant antimicrobial effects against various pathogens.

Key Findings:

- Mechanism of Action: The compound has been shown to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi . This property opens avenues for its use in developing new antimicrobial agents.

Environmental Applications

Overview:

Bilawsone's potential extends to environmental science, particularly in wastewater treatment.

Case Studies:

- Biodegradation Studies: Research indicates that specific microbial strains can effectively degrade bilawsone in contaminated environments, suggesting its utility in bioremediation efforts .

| Application Area | Findings |

|---|---|

| Wastewater Treatment | Over 90% removal efficiency using SBR systems |

Mécanisme D'action

The mechanism of action of BI-Lawsone involves the generation of reactive oxygen species (ROS) through redox cycling under aerobic conditions. It also inhibits electron transport and can intercalate or alkylate DNA, leading to oxidative stress and cellular damage . These actions contribute to its cytotoxic effects on cancer cells and its antimicrobial properties.

Comparaison Avec Des Composés Similaires

BI-Lawsone is structurally related to other naphthoquinones, such as:

- Lapachol

- Juglone

- Plumbagin

- Atovaquone

- Parvaquone

- β-Lapachone

- α-Lapachone

Compared to these compounds, this compound is unique due to its strong staining properties and its widespread use in traditional and modern applications .

Activité Biologique

BI-Lawsone, a derivative of lawsone (2-hydroxy-1,4-naphthoquinone), has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, including its cytotoxicity, antimicrobial effects, and potential applications in cancer therapy, supported by data tables and case studies.

This compound has the chemical formula and is classified under naphthoquinones. Its structure allows for various interactions with biological systems, making it a subject of interest in pharmacological research.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of several naphthoquinone derivatives, including this compound, using a series of bioassays:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical) | 12.5 | Induces apoptosis via mitochondrial pathway |

| This compound | IGROV-1 (Ovarian) | 15.0 | Inhibits cell proliferation |

| This compound | SK-MEL-28 (Melanoma) | 10.0 | Promotes oxidative stress |

These findings indicate that this compound is more effective against tumoral cells compared to non-tumoral cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. A comprehensive evaluation of its antibacterial and antifungal activities was conducted against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Candida albicans | Antifungal | 16 µg/mL |

| Escherichia coli | Antibacterial | 64 µg/mL |

The results indicate that this compound possesses effective antimicrobial activity, particularly against gram-positive bacteria and certain fungal strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

- Antimicrobial Effects : this compound disrupts microbial cell membranes and inhibits key metabolic pathways, contributing to its efficacy against bacteria and fungi .

Case Studies

- Cancer Treatment : In a recent clinical study, patients with advanced melanoma were treated with this compound derivatives alongside standard chemotherapy. The results showed a significant reduction in tumor size and improved patient survival rates compared to controls.

- Microbial Remediation : A study on the biodegradation of lawsone-containing wastewater revealed that specific microbial strains could effectively degrade this compound, highlighting its potential for environmental applications .

Propriétés

IUPAC Name |

4-hydroxy-3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSJQXOTICWTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33440-64-1 | |

| Record name | 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.